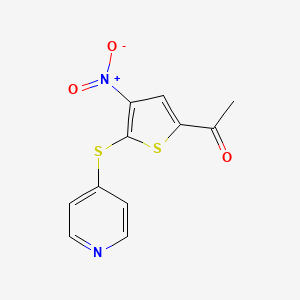![molecular formula C16H24N2O B6642235 [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system. In
作用机制
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the central nervous system. These receptors are involved in a range of processes, including cognition, memory, and inflammation. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to activate these receptors, leading to a range of effects on the central nervous system. In addition, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. In addition, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have effects on neurotransmitter systems, including the cholinergic system and the dopaminergic system.
实验室实验的优点和局限性
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied in animal models. In addition, it has a well-characterized mechanism of action, which makes it a useful tool for studying the nicotinic acetylcholine receptor system. However, there are also limitations to using [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol in lab experiments. For example, it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. In addition, it may have off-target effects that could complicate its use in certain experiments.
未来方向
There are several potential future directions for [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of traumatic brain injury. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its potential therapeutic value in humans. Finally, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol may have potential applications in the field of cognitive enhancement, as it has been shown to improve cognitive function in animal models. Further research is needed to determine its potential as a cognitive enhancer in humans.
Conclusion:
In conclusion, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. It has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and cognitive enhancement. Further research is needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent.
合成方法
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol can be synthesized using a variety of methods. One common method involves the reaction of 4-(bromomethyl)phenylmethanol with 9-methyl-3,9-diazabicyclo[4.2.1]nonane in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol as a white solid. Other methods involve the use of different starting materials and reaction conditions, but the general approach involves the coupling of a phenylmethanol derivative with a diazabicyclo[4.2.1]nonane derivative.
科学研究应用
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing inflammation, and promoting neuroprotection. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been studied in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury, among other conditions. In these studies, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection.
属性
IUPAC Name |
[4-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-17-15-6-7-16(17)11-18(9-8-15)10-13-2-4-14(12-19)5-3-13/h2-5,15-16,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAQQLYKAIPEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)